![molecular formula C18H15Cl2N3O2 B2991585 3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide CAS No. 1116017-24-3](/img/structure/B2991585.png)
3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . This heterocyclic scaffold is particularly chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis
The synthetic approaches to this valuable heterocycle include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-methoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide, is 371.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 and a topological polar surface area of 79.8 Ų .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry :The development of novel organic compounds often involves the synthesis of complex molecules that could serve as potential leads in drug discovery. For example, research on the synthesis of novel benzodifuranyl compounds, triazines, oxadiazepines, and thiazolopyrimidines from known organic precursors demonstrates the ongoing effort to find new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These methodologies could be relevant for synthesizing the target compound and exploring its potential biological activities.
Antimicrobial Activity :Compounds structurally related to quinoxalines have been investigated for their antimicrobial properties. For instance, novel quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity, revealing the potential of such compounds in addressing bacterial and fungal infections (Habib et al., 2012). This suggests that research into 3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide might also explore its antimicrobial efficacy.
Pharmacological Investigations :The study of novel organic compounds extends into pharmacological investigations to understand their interactions with biological targets. For example, the development of new 5-HT3 receptor antagonists for potential anti-depressant applications showcases how structural modifications can lead to significant biological activities (Mahesh et al., 2011). Research into the specific compound could similarly aim to discover novel receptor interactions or pharmacological effects.
Structural and Activity Relationship Studies :Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. Synthesis and characterization of new amide moiety bearing quinoxaline derivatives as antimicrobial agents illustrate how minor changes in the molecular structure can impact antimicrobial efficacy (Mohsen et al., 2014). Investigating 3-methoxy-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide could involve similar structure-activity relationship (SAR) studies to optimize its pharmacological properties.
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents (Abu‐Hashem et al., 2020).
- Novel Quinazolinone Derivatives: Synthesis and Antimicrobial Activity (Habib et al., 2012).
- Discovery of New Anti-Depressants from Structurally Novel 5-HT3 Receptor Antagonists: Design, Synthesis and Pharmacological Evaluation of 3-Ethoxyquinoxalin-2-Carboxamides (Mahesh et al., 2011).
- Synthesis and Biological Evaluation of Some New Amide Moiety Bearing Quinoxaline Derivatives as Antimicrobial Agents (Mohsen et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-8-7-11(19)9-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZVFAJDRCMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

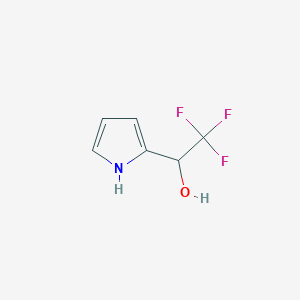
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
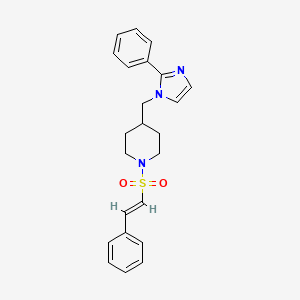
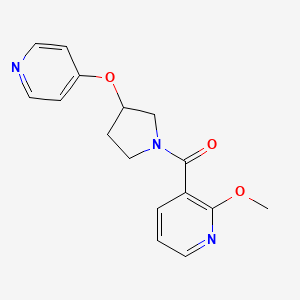
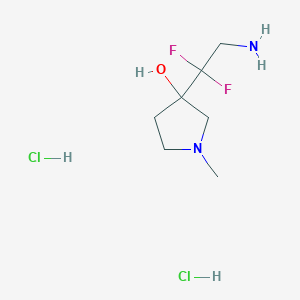
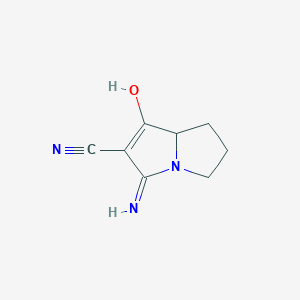
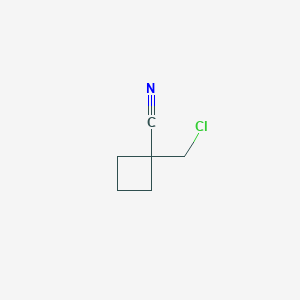
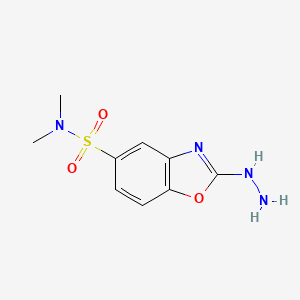
![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)